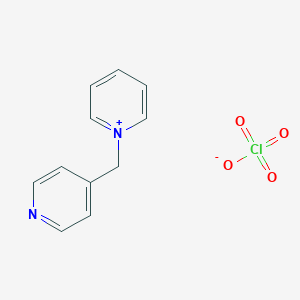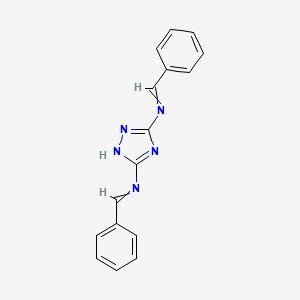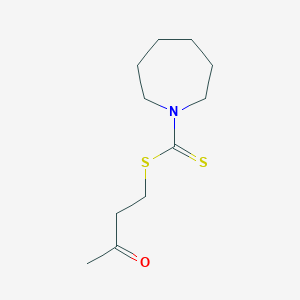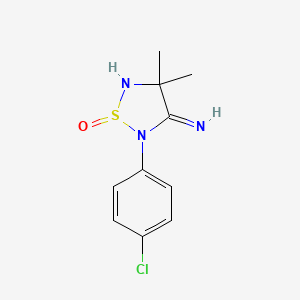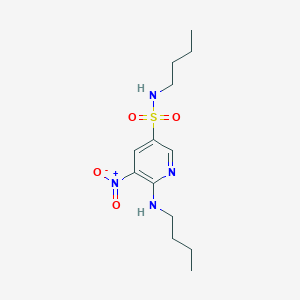
N-Butyl-6-(butylamino)-5-nitropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-6-(butylamino)-5-nitropyridine-3-sulfonamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group, a sulfonamide group, and butylamino substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-(butylamino)-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting from commercially available pyridine derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group to the pyridine ring using nitrating agents such as nitric acid and sulfuric acid.
Sulfonation: Introduction of the sulfonamide group using sulfonating agents like chlorosulfonic acid.
Amination: Introduction of the butylamino groups through nucleophilic substitution reactions using butylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-6-(butylamino)-5-nitropyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N-Butyl-6-(butylamino)-5-aminopyridine-3-sulfonamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: Formation of pyridine derivatives with free sulfonic acid groups.
Scientific Research Applications
N-Butyl-6-(butylamino)-5-nitropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-6-(butylamino)-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The butylamino groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-6-chloropyrimidin-4-amine: Similar in structure but contains a chlorine atom instead of a nitro group.
N-(tert-Butyl)-6-chloropyrimidin-4-amine: Contains a tert-butyl group instead of a butyl group.
Uniqueness
N-Butyl-6-(butylamino)-5-nitropyridine-3-sulfonamide is unique due to the combination of its nitro, sulfonamide, and butylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
CAS No. |
62009-28-3 |
|---|---|
Molecular Formula |
C13H22N4O4S |
Molecular Weight |
330.41 g/mol |
IUPAC Name |
N-butyl-6-(butylamino)-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C13H22N4O4S/c1-3-5-7-14-13-12(17(18)19)9-11(10-15-13)22(20,21)16-8-6-4-2/h9-10,16H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
QZLUCVRCDBKYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=N1)S(=O)(=O)NCCCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


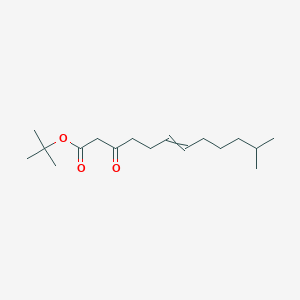
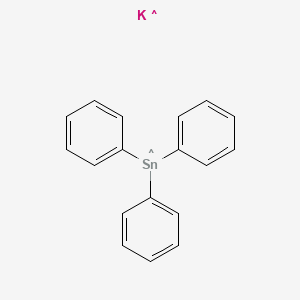
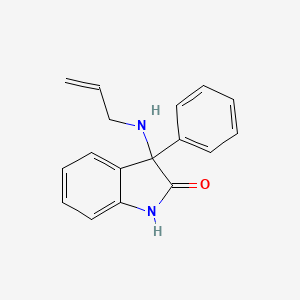
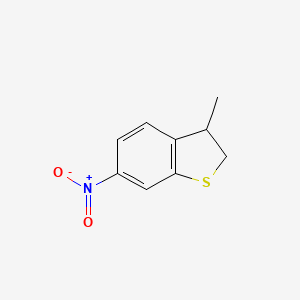
![1-Methyl-3-[3-(4-methylphenyl)but-1-en-1-yl]benzene](/img/structure/B14544216.png)
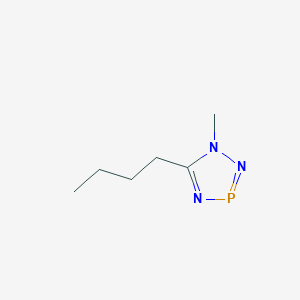
![Ethyl 3-ethoxy-3-[(ethylcarbamoyl)amino]prop-2-enoate](/img/structure/B14544221.png)
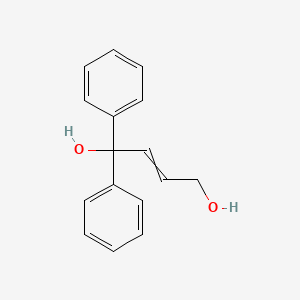
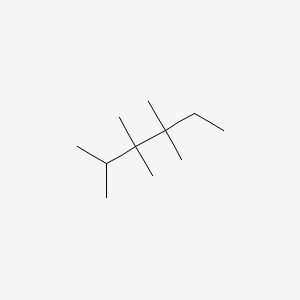
![7-[2-Oxo-5-(3-oxo-4-phenylpent-1-EN-1-YL)cyclopentyl]hept-5-enoic acid](/img/structure/B14544233.png)
